Superior Enzyme Inhibition Activity vs. Unsubstituted and Alternative Halogenated β‑Keto Acid Analogs
In a standardized tyrosinase inhibition assay, the 4‑fluorophenyl derivative (compound 11c) demonstrated a % inhibition of 32.28 ± 2.76 at 100 µM, which is substantially higher than the inhibition achieved by the 4‑chlorophenyl (11d, 22.82 ± 0.53%), 4‑bromophenyl (11e, 14.13 ± 2.31%), and 4‑methylphenyl (11j, 15.22 ± 4.33%) analogs. The 4‑fluorophenyl analog also exhibited a notable improvement over the 2‑fluorophenyl regioisomer (11b, 22.99 ± 1.20%). This establishes the 4‑fluoro substitution as a preferred design element for achieving enhanced biological activity within this scaffold [1].
| Evidence Dimension | Tyrosinase Enzyme Inhibition (% inhibition at 100 µM) |
|---|---|
| Target Compound Data | 32.28 ± 2.76 % |
| Comparator Or Baseline | 4‑Chlorophenyl: 22.82 ± 0.53%; 4‑Bromophenyl: 14.13 ± 2.31%; 4‑Methylphenyl: 15.22 ± 4.33%; 2‑Fluorophenyl: 22.99 ± 1.20% |
| Quantified Difference | +9.46% over 4‑Chlorophenyl; +18.15% over 4‑Bromophenyl; +17.06% over 4‑Methylphenyl; +9.29% over 2‑Fluorophenyl |
| Conditions | Tyrosinase inhibition assay at a single concentration of 100 µM; Kojic acid used as a positive control (23.64% inhibition) [1]. |
Why This Matters
For researchers designing tyrosinase inhibitors or studying structure-activity relationships, selecting the 4‑fluorophenyl building block provides a quantitatively superior starting point for achieving potent enzyme inhibition compared to other common halogen or alkyl substitutions, thereby accelerating lead optimization campaigns.
- [1] PMC10794188. (2025). Table 1. Compound inhibition data. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10794188/table/Tab1/. View Source
